In-Depth Technical Guide: 4-Bromo-3-(trifluoromethyl)benzonitrile
In-Depth Technical Guide: 4-Bromo-3-(trifluoromethyl)benzonitrile
CAS Number: 1735-53-1
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
4-Bromo-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile. The presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates.[1]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 1735-53-1 | [2] |
| Molecular Formula | C₈H₃BrF₃N | [2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | White to light yellow powder or crystalline lumps | [3] |
| Purity | ≥97% | [3][4] |
| Melting Point | 82°C | [3] |
| IUPAC Name | 4-bromo-3-(trifluoromethyl)benzonitrile | [4] |
| Synonyms | 3-Trifluoromethyl-4-bromobenzonitrile, 2-bromo-5-cyanobenzotrifluoride | [3] |
| Storage Temperature | Room Temperature or 0-8 °C | [2][4] |
Applications in Synthesis
4-Bromo-3-(trifluoromethyl)benzonitrile is a valuable intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The bromine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Precursor to Androgen Receptor Antagonists
This compound is a key precursor in the synthesis of non-steroidal androgen receptor (AR) antagonists, a class of drugs used in the treatment of prostate cancer.[5] While not directly incorporated into the final structure of the widely used drug bicalutamide, it can be converted to the necessary intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. Bicalutamide itself is chemically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide.[1][6]
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. Androgens, such as testosterone and dihydrotestosterone, bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.
Bicalutamide and similar antagonists act by competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens and subsequent downstream signaling.[7][8] This inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth.
Experimental Protocols
The conversion of 4-Bromo-3-(trifluoromethyl)benzonitrile to other useful intermediates often involves palladium-catalyzed cross-coupling reactions. A general workflow for such a transformation is presented below.
Example Protocol: Palladium-Catalyzed Cyanation
While 4-Bromo-3-(trifluoromethyl)benzonitrile already contains a nitrile group, palladium-catalyzed cyanation is a crucial reaction for introducing the nitrile moiety onto aromatic rings and is a well-established method in organic synthesis. The following is a general protocol for such a reaction, which can be adapted for various aryl bromides.
Materials:
-
Aryl bromide (e.g., 4-Bromo-3-(trifluoromethyl)benzonitrile) (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (as a non-toxic cyanide source)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
A suitable phosphine ligand (e.g., XPhos)
-
A base (e.g., potassium carbonate)
-
A solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
To a reaction vessel, add the aryl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired nitrile compound.
Safety Information
4-Bromo-3-(trifluoromethyl)benzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed).[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
GHS Pictogram: GHS07 (Exclamation mark).[4]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (R)-Bicalutamide | C18H14F4N2O4S | CID 56069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CN108191727A - A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile - Google Patents [patents.google.com]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
- 6. Bicalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. thieme-connect.de [thieme-connect.de]

